2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-7-1-2-9(10(13)5-7)11(15)14-8-3-4-18(16,17)6-8/h1-2,5,8H,3-4,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIPTGWPEDTTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene S,S-dioxide moiety is central to the target compound’s structure. A robust approach involves the oxidation of tetrahydrothiophene derivatives to their corresponding sulfones. Recent advances highlight the use of trifluoroacetic peracid as an effective oxidizing agent for converting thiophene derivatives to S,S-dioxides. For instance, bicyclic thiophene S,S-dioxides have been synthesized via oxidation with in situ-generated trifluoroacetic peracid, achieving yields of 73% under mild conditions.
The introduction of the amine group at the 3-position of the tetrahydrothiophene ring typically proceeds via nucleophilic substitution. Starting from 3-bromotetrahydrothiophene S,S-dioxide, treatment with aqueous ammonia or a protected amine source facilitates displacement of the bromide. Alternatively, reductive amination of a ketone intermediate, such as 3-ketotetrahydrothiophene S,S-dioxide, using sodium cyanoborohydride and ammonium acetate, provides direct access to the amine.
Preparation of 2,4-Dichlorobenzoyl Chloride
The 2,4-dichlorobenzoyl fragment is synthesized through Friedel-Crafts acylation of chlorobenzene, followed by regioselective chlorination. Benzoyl chloride is treated with chlorine gas in the presence of ferric chloride as a catalyst, yielding 2,4-dichlorobenzoyl chloride. This step requires precise temperature control (0–5°C) to minimize over-chlorination. Purification via fractional distillation under reduced pressure (b.p. 112–114°C at 15 mmHg) ensures high purity.
Amide Bond Formation
Coupling the 1,1-dioxidotetrahydrothiophen-3-amine with 2,4-dichlorobenzoyl chloride is achieved under Schotten-Baumann conditions. Combining the amine and acyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base facilitates rapid amidation. Alternatively, carbodiimide-mediated coupling using N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOBt) in anhydrous tetrahydrofuran enhances yields for sterically hindered substrates.
Optimization of Reaction Conditions
Oxidation Efficiency
Comparative studies of oxidizing agents reveal significant variability in sulfone formation:
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Trifluoroacetic peracid | Dichloromethane | 0°C | 73 |
| m-CPBA | Chloroform | 25°C | <10 |
| Oxone® | Water | 50°C | 35 |
Trifluoroacetic peracid outperforms other oxidants due to its electrophilic character and compatibility with electron-deficient thiophenes.
Amidation Kinetics
Kinetic profiling of the amidation step demonstrates that Schotten-Baumann conditions achieve 85% conversion within 30 minutes, whereas carbodiimide-mediated coupling requires 12 hours for comparable yields. However, the latter method reduces hydrolysis byproducts in moisture-sensitive systems.
Challenges and Limitations
Regioselectivity in Chlorination
Uncontrolled chlorination of benzoyl chloride often results in undesired mono- or tri-chlorinated byproducts. Implementing Lewis acid catalysts such as antimony pentachloride improves regioselectivity for the 2,4-dichloro isomer, albeit at the cost of increased corrosivity and handling challenges.
Stability of S,S-Dioxide Intermediates
Tetrahydrothiophene S,S-dioxides are prone to ring-opening reactions under strongly acidic or basic conditions. Stabilizing the sulfone group requires inert atmospheres and non-nucleophilic solvents (e.g., dichloromethane).
Chemical Reactions Analysis
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dichloro groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences between the target compound and related benzamide derivatives:
Key Observations :
- Sulfone vs. Thiadiazole Moieties : The tetrahydrothiophene sulfone group distinguishes the target compound from thiadiazole-containing analogs (e.g., ), which exhibit DHFR inhibition (ΔG = −9.0 kcal/mol) via hydrogen bonding with active-site residues . The sulfone group may instead favor solubility due to its polar nature.
Biological Activity
2,4-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its activity.
- Molecular Formula : C₁₈H₁₅Cl₂N₁O₃S
- Molecular Weight : 396.295 g/mol
- CAS Number : 303127-46-0
- Structure : The compound features a dichlorobenzamide moiety linked to a tetrahydrothiophene ring with a sulfone group.
Biological Activity Overview
The biological activity of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has been investigated in various studies, highlighting its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Research has shown that compounds similar to 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exhibit significant antibacterial properties. For instance, related benzamide derivatives have demonstrated effectiveness against multidrug-resistant bacteria such as MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant S. aureus) .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A14 | MRSA | 0.5 µg/mL |
| B16 | VRSA | 0.25 µg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal properties. Studies indicate that benzamide derivatives can inhibit various fungal strains effectively. For instance, compounds containing oxadiazole moieties have shown promising results against Botrytis cinerea and Fusarium graminearum .
Table 2: Antifungal Efficacy of Benzamide Derivatives
| Compound Name | Target Fungi | Percentage Inhibition at 100 mg/L |
|---|---|---|
| 10a | Botrytis cinerea | 84.4% |
| 10d | Fusarium graminearum | 83.6% |
The mechanism by which 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may target specific bacterial proteins involved in cell division and integrity. Similar compounds have been shown to interact with the FtsZ protein in bacteria, which is crucial for bacterial cell division .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzamide derivatives for their biological activities:
- Study on Antibacterial Agents : A study highlighted the design and synthesis of various benzamide derivatives targeting FtsZ, with some exhibiting superior activity compared to traditional antibiotics .
- Antifungal Compound Evaluation : Research involving the synthesis of oxadiazole-based benzamides indicated that many derivatives displayed significant antifungal activity against multiple strains, suggesting a broad spectrum of action .
- Toxicity Assessment : The acute toxicity of certain derivatives was assessed using zebrafish embryos, indicating that many compounds had low toxicity profiles, making them suitable candidates for further development .
Q & A
Q. Q1. What are the optimal synthetic routes for 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential amidation and oxidation steps. Key parameters include:
- Temperature: Maintain 0–5°C during amidation to minimize side reactions (e.g., hydrolysis of the benzoyl chloride intermediate) .
- Solvent Choice: Polar aprotic solvents like DMF or DCM enhance solubility of intermediates, improving coupling efficiency .
- Oxidation: Use H₂O₂ or KMnO₄ under acidic conditions to oxidize tetrahydrothiophene to the sulfone group; monitor progress via TLC to avoid over-oxidation .
Yield Optimization: A two-step process with intermediate purification (e.g., column chromatography) typically achieves >70% yield .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Confirm the presence of the tetrahydrothiophene sulfone moiety (δ 3.2–3.8 ppm for CH₂-SO₂ protons) and benzamide carbonyl (δ 165–170 ppm in ¹³C NMR) .
- HPLC-MS: Use reverse-phase C18 columns with UV detection at 254 nm; compare retention times and mass-to-charge ratios (e.g., [M+H]+ expected at ~385 m/z) against standards .
- Elemental Analysis: Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., halogen substitution) affect biological activity and target binding?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs with substituent variations (e.g., 2,4-difluoro vs. 2,4-dichloro) and assess binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays. For example:
- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., COX-2 or PARP1). Electrostatic potential maps reveal halogen bonding preferences .
Q. Q4. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer: Address discrepancies through:
- Assay Standardization: Ensure consistent buffer pH (e.g., 7.4 for kinase assays vs. 6.8 for phosphatase studies) and ATP concentrations (1 mM for kinase inhibition) .
- Off-Target Screening: Use proteome-wide activity-based profiling (e.g., kinome-wide scans) to identify unintended targets contributing to variability .
- Data Normalization: Express IC₅₀ relative to positive controls (e.g., staurosporine for kinases) to account for batch-to-batch assay differences .
Q. Q5. How can computational modeling predict metabolic stability and solubility?
Methodological Answer:
- ADMET Prediction: Use QikProp (Schrödinger) or ADMET Predictor to estimate:
- Solubility Enhancement: Co-solvent systems (e.g., 10% DMSO in PBS) or nanoparticle formulations improve bioavailability for in vivo studies .
Methodological Challenges & Solutions
Q. Q6. What experimental designs mitigate toxicity in cell-based assays?
Methodological Answer:
- Dose-Response Curves: Include a vehicle control (e.g., 0.1% DMSO) and test concentrations from 1 nM–100 µM to distinguish cytotoxic vs. target-specific effects .
- Resazurin Assays: Monitor cell viability in real-time; IC₅₀ values >10 µM suggest off-target toxicity requiring structural optimization .
Q. Q7. How to prioritize analogs for in vivo studies based on in vitro data?
Methodological Answer: Apply a scoring matrix weighted by:
- Potency (IC₅₀): <1 µM for primary target.
- Selectivity Index: >10-fold vs. related off-targets (e.g., COX-1 vs. COX-2) .
- Solubility: >50 µg/mL in PBS to ensure adequate exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
